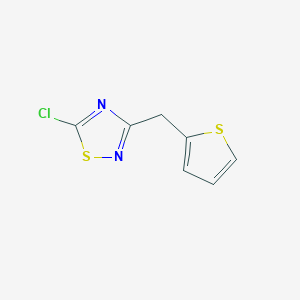
5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is a chemical compound with the molecular formula C7H5ClN2S2 . It is a part of the thiophene family, which is a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a benzothiophene derivative .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For example, a variety of 3-alkynylic benzothiophene derivatives were synthesized using Pd-catalyzed Sonogashira Cross-Coupling reactions .Applications De Recherche Scientifique
Anticancer Research
Thiophene derivatives have been extensively studied for their anticancer properties5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole could be investigated for its potential to act as a raw material in the synthesis of anticancer agents . Its structure may allow it to interact with various biological targets involved in cancer progression, making it a candidate for drug development programs.
Anti-inflammatory and Anti-microbial Applications
The anti-inflammatory and anti-microbial activities of thiophene derivatives make them valuable in the development of new therapeutic agents . This compound, with its specific substitutions, might exhibit these properties, contributing to the treatment of inflammatory diseases and infections.
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development. Thiophene derivatives have been shown to inhibit kinase activity, which is significant in diseases like cancer and arthritis . The subject compound could be synthesized and tested for its efficacy in inhibiting kinases, providing insights into its therapeutic potential.
Material Science Applications
In material science, thiophene derivatives are used due to their electronic properties. They can be incorporated into conductive polymers or used in the development of organic semiconductors . The unique structure of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole might offer advantages in these applications, such as improved stability or conductivity.
Neurological Disorders
Some thiophene derivatives have shown activity as anti-psychotic and anti-anxiety agents . Research into the applications of 5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole in neurological disorders could lead to the development of new drugs for the treatment of these conditions.
Antioxidant Properties
Antioxidants are crucial in combating oxidative stress in the body. Thiophene derivatives have demonstrated antioxidant activity, which could be beneficial in preventing or treating diseases caused by oxidative damage . The antioxidant potential of this compound could be explored to understand its role in protecting cells from oxidative stress.
Propriétés
IUPAC Name |
5-chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S2/c8-7-9-6(10-12-7)4-5-2-1-3-11-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOCLEAGOMBKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239032 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(thiophen-2-ylmethyl)-1,2,4-thiadiazole | |
CAS RN |
1338218-71-5 | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338218-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(2-thienylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
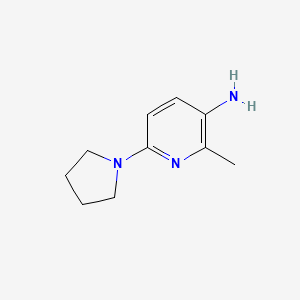
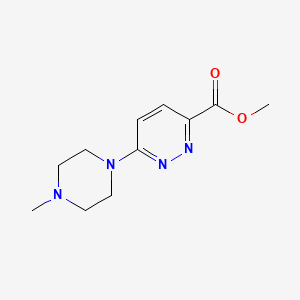
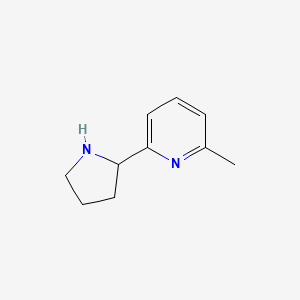
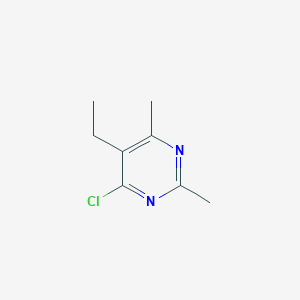
![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)
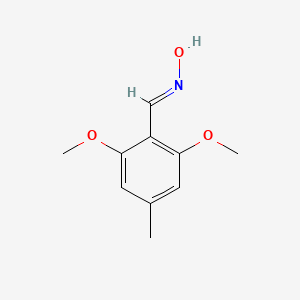

![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)


![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)